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Compound of Interest

6-
Compound Name:

(Difluoromethoxy)nicotinaldehyde

Cat. No.: B165800

CAS Number: 1211577-99-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-
(Difluoromethoxy)nicotinaldehyde, a key building block in contemporary medicinal
chemistry. Given the limited availability of public data, this document synthesizes information
from supplier data, analogous compounds, and relevant patent literature to offer a detailed
resource for researchers.

Compound Identity and Properties

6-(Difluoromethoxy)nicotinaldehyde is a pyridine derivative featuring a difluoromethoxy
group at the 6-position and an aldehyde at the 3-position. This unique combination of a
metabolically stable fluorine-containing moiety and a versatile aldehyde functional group makes
it a valuable intermediate in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties
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Property Value Source/Notes

CAS Number 1211577-99-9 [1]

Molecular Formula C7HsF2NO2 [1]

Molecular Weight 173.12 g/mol [1]
6-(Difluoromethox ridine-3-

UPAC Name ca(rbaldehyde "

Canonical SMILES C1=CC(=NC=C1C=0)OC(F)F  [1]

InChiKey NRGBKYVUEUMGTE- o
UHFFFAOYSA-N

Predicted pKa -0.56 £ 0.29 [1]

Predicted XlogP 1.6 [2]

Storage Conditions 2-8°C, under inert atmosphere [1]

Table 2: Safety Information
Hazard Statement Precautionary Statement Pictogram

H315: Causes skin irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapours/sp

ray.

GHSO07 (Warning)

H319: Causes serious eye

irritation.

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

H335: May cause respiratory

irritation.

Source: Generic safety data for similar compounds.
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Synthesis and Experimental Protocols

A detailed, publicly available synthesis protocol for 6-(Difluoromethoxy)nicotinaldehyde is
not readily found in peer-reviewed literature. However, patent literature (e.g.,
W02008022827A1) describes the synthesis of the key precursor, 6-
(difluoromethoxy)nicotinonitrile. The final conversion to the aldehyde is a standard chemical
transformation.

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages: the difluoromethoxylation of a 6-
hydroxynicotinonitrile derivative, followed by the reduction of the nitrile to the aldehyde.

Stage 2: Nitrile Reduction

Reducing Agent
(e.g., DIBAL-H)
Solvent (e.g., Toluene)
-78°Ctort

Stage 1: Difluoromethoxylation

6-(Difluoromethoxy)nicotinaldehyde

Difluoromethylating Agent Reduction
(e.g., CICFzH, NaSO2CFzH)
Base (e.g., K2COs)
Solvent (e.g., DMF)

6-(difluoromethoxy)nicotinonitrile

6-(difluoromethoxy)nicotinonitrile

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 6-(Difluoromethoxy)nicotinaldehyde.

Experimental Protocol: Nitrile Reduction (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitriles to
aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:
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e 6-(difluoromethoxy)nicotinonitrile

» Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

e Anhydrous toluene

« Hydrochloric acid (e.g., 2 M)

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

o Dissolve 6-(difluoromethoxy)nicotinonitrile (1.0 eq) in anhydrous toluene under an inert
atmosphere (e.g., argon or nitrogen).

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below
-70 °C.

 Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

» Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid at -78
°C.

 Allow the mixture to warm to room temperature and stir for 1 hour.

» Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
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o Combine the organic layers and wash with saturated sodium bicarbonate solution, followed
by brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to yield 6-
(Difluoromethoxy)nicotinaldehyde.

Analytical Data (Predicted and Analogous)

Directly published spectroscopic data for 6-(Difluoromethoxy)nicotinaldehyde is scarce. The
following tables provide predicted data and data from analogous compounds to guide
researchers in characterization.

Table 3: Predicted *H NMR Spectral Data (CDCIs, 400 MHz)

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
10.1-10.0 S 1H -CHO
8.8-8.7 d 1H H-2 (Pyridine)
8.2-8.1 dd 1H H-4 (Pyridine)
7.0-6.9 d 1H H-5 (Pyridine)
76-73 t 1H -OCHF2

Table 4: Predicted 13C NMR Spectral Data (CDCls, 100 MHZz)
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Chemical Shift (ppm) Assighment
189 - 188 -CHO

165 - 164 C-6 (Pyridine)
153 - 152 C-2 (Pyridine)
140 - 139 C-4 (Pyridine)
130 - 129 C-3 (Pyridine)
115 - 112 (1) -OCHF2
111-110 C-5 (Pyridine)

Table 5: Predicted Mass Spectrometry Data

lonization Mode Predicted m/z Adduct
ESI+ 174.0361 [M+H]*
ESI+ 196.0181 [M+Na]*

Predicted data from computational tools.[2]

Table 6: Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm~—2) Vibration

3100 - 3000 C-H stretch (aromatic)
2850 - 2750 C-H stretch (aldehyde)
1710 - 1690 C=0 stretch (aldehyde)
1600 - 1580 C=C stretch (aromatic ring)
1250 - 1150 C-O stretch

1100 - 1000 C-F stretch
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Applications and Significance in Drug Discovery

The structural motifs present in 6-(Difluoromethoxy)nicotinaldehyde are of significant
interest in medicinal chemistry.

¢ Pyridine Ring: A common scaffold in a vast number of FDA-approved drugs due to its ability
to engage in hydrogen bonding and its favorable pharmacokinetic properties.

» Difluoromethoxy Group: This group is often used as a bioisostere for a methoxy or hydroxyl
group. It can improve metabolic stability by blocking sites of oxidative metabolism and can
enhance binding affinity through favorable electrostatic interactions. Its lipophilicity can also
be tuned to improve cell permeability.

» Aldehyde Group: A versatile chemical handle that can be readily transformed into a wide
array of other functional groups through reactions such as reductive amination, Wittig
reactions, and condensations, allowing for the rapid generation of compound libraries for
structure-activity relationship (SAR) studies.

Signaling Pathway and Workflow Visualization

The utility of this compound lies in its role as a starting material. The following diagram
illustrates a typical workflow for its use in a drug discovery program.
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Caption: A typical workflow for utilizing 6-(Difluoromethoxy)nicotinaldehyde in drug
discovery.
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This technical guide provides a foundational understanding of 6-
(Difluoromethoxy)nicotinaldehyde for researchers. While comprehensive experimental data
is not yet widely published, the information and predicted data herein offer a valuable starting
point for the synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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